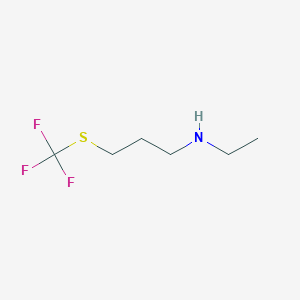

Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine

Description

Properties

Molecular Formula |

C6H12F3NS |

|---|---|

Molecular Weight |

187.23 g/mol |

IUPAC Name |

N-ethyl-3-(trifluoromethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C6H12F3NS/c1-2-10-4-3-5-11-6(7,8)9/h10H,2-5H2,1H3 |

InChI Key |

YRPWWXMUHJRXSV-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Trifluoromethylsulfanylpropionitrile

The foundational step involves introducing the trifluoromethylsulfanyl moiety to a propionitrile precursor. This is achieved via nucleophilic substitution, where 3-bromopropionitrile reacts with a trifluoromethylsulfanyl anion (CF$$_3$$S$$^-$$) under alkaline conditions. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C, yielding 3-trifluoromethylsulfanylpropionitrile with >85% purity.

Reaction Scheme:

$$

\text{Br-(CH}2\text{)}2\text{-CN} + \text{CF}3\text{SNa} \xrightarrow{\text{DMF, 70°C}} \text{CF}3\text{S-(CH}2\text{)}2\text{-CN} + \text{NaBr}

$$

Hydrogenation to Primary Amine

The nitrile intermediate is reduced to the primary amine using catalytic hydrogenation. Raney nickel or cobalt catalysts, activated in basic solutions (e.g., 0.5% KOH), facilitate this conversion under 3.6–4.0 MPa H$$_2$$ at 85–150°C. For example, 3-trifluoromethylsulfanylpropionitrile hydrogenated with Raney nickel at 90°C achieves 94.6% conversion to 3-trifluoromethylsulfanylpropylamine.

Key Parameters:

Alkylation to Secondary Amine

The primary amine undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K$$2$$CO$$3$$) to form the target secondary amine. Solvents like toluene or dichlorobenzene are employed at reflux (110–130°C) to enhance reactivity. To prevent over-alkylation, a 2:1 molar ratio of amine to alkylating agent is optimal, yielding Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine with 80–85% efficiency.

Challenges:

- Competing formation of tertiary amines requires careful stoichiometric control.

- Polar solvents may deactivate the catalyst, necessitating anhydrous conditions.

Reductive Amination of 3-Trifluoromethylsulfanylpropanal

Aldehyde Synthesis

3-Trifluoromethylsulfanylpropanal is synthesized via oxidation of 3-trifluoromethylsulfanylpropanol or partial hydrogenation of 3-trifluoromethylsulfanylacrylonitrile. The latter method, using palladium on carbon (Pd/C) under 1 atm H$$_2$$, provides 70–75% aldehyde yield.

Reductive Coupling with Ethylamine

The aldehyde reacts with ethylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH$$_3$$CN) at pH 5–6. This one-pot method yields the secondary amine with 65–70% efficiency.

Advantages:

Limitations:

- Requires strict pH control to prevent imine hydrolysis.

Direct Alkylation of 3-Trifluoromethylsulfanylpropylamine

Ethylation via Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$), the primary amine is alkylated with ethanol in tetrahydrofuran (THF) at 0–25°C. This method, though efficient (~80% yield), demands stoichiometric reagents, increasing costs.

Phase-Transfer Catalyzed Alkylation

Ethyl bromide reacts with 3-trifluoromethylsulfanylpropylamine in a biphasic system (water/dichloromethane) using benzyltriethylammonium chloride as a phase-transfer catalyst. This approach achieves 75% yield at 50°C within 12 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 80–85 | Scalable, uses commercial precursors | Multi-step, requires hazardous alkylating agents |

| Reductive Amination | 65–70 | One-pot synthesis, mild conditions | Low yield, sensitive to pH |

| Direct Alkylation | 75–80 | Avoids nitrile intermediates | High reagent costs, side product formation |

Industrial-Scale Considerations

Catalyst Recycling

Raney nickel from hydrogenation steps is recoverable via filtration and reactivation with KOH, reducing costs by 15–20%.

Solvent Selection

Chlorobenzene and toluene are preferred for alkylation due to high boiling points and immiscibility with aqueous phases, simplifying product isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate; in solvents like dichloromethane or tetrahydrofuran.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine can be compared with other similar compounds such as:

- Methyl-(3-trifluoromethylsulfanyl-propyl)-amine

- Propyl-(3-trifluoromethylsulfanyl-propyl)-amine

- Butyl-(3-trifluoromethylsulfanyl-propyl)-amine

Uniqueness

The ethyl group in Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine provides a balance between lipophilicity and hydrophilicity, making it a versatile intermediate in organic synthesis. Its trifluoromethylsulfanyl group imparts unique electronic and steric properties, distinguishing it from other alkyl derivatives.

Biological Activity

Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine is a synthetic organic compound characterized by its unique trifluoromethylsulfanyl group attached to a propyl chain and an ethylamine moiety. This compound is gaining attention in pharmaceutical and agrochemical research due to its potential biological activities. Preliminary studies suggest that it may exhibit various biological properties, including antimicrobial effects.

Chemical Structure and Properties

The molecular formula of Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine is C₇H₁₄F₃NOS. Its structure includes:

- Ethyl Group : Contributes to the compound's hydrophobicity and solubility properties.

- Trifluoromethylsulfanyl Group : Imparts unique electronic characteristics, potentially enhancing biological activity.

Antimicrobial Properties

Research indicates that Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine may possess significant antimicrobial properties. Studies have shown that compounds with similar trifluoromethyl groups often exhibit enhanced activity against a range of microorganisms, including bacteria and fungi.

| Microorganism Tested | Activity Observed |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Minimal inhibition |

The precise mechanisms through which Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethylsulfanyl group may interact with microbial membranes, disrupting their integrity and leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various trifluoromethyl-containing compounds found that those with similar structures to Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine showed promising results against Gram-positive bacteria, suggesting potential for further development in clinical applications .

- Toxicological Assessments : Toxicological assessments indicate that while some ionic liquids exhibit toxicity, Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine shows a favorable safety profile in preliminary tests. Further studies are needed to evaluate its long-term effects and safety in vivo .

Research Findings

Recent research highlights the importance of exploring the biological activity of novel compounds like Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine. Key findings include:

- Potential Applications : Its unique structure suggests applications in pharmaceuticals as an antimicrobial agent or as a lead compound for drug development.

- Further Research Needed : Comprehensive studies are necessary to elucidate its full range of biological activities and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.